2-Chloroethyl Methanethiosulfonate

Description

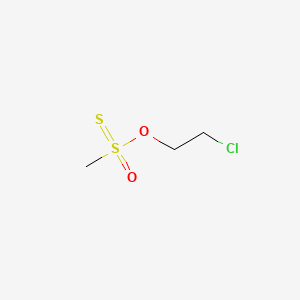

2-Chloroethyl Methanethiosulfonate (CEMTS) is a sulfur-containing organochlorine compound with the molecular formula C₃H₇ClO₂S₂. Its structure comprises a 2-chloroethyl group (-CH₂CH₂Cl) linked to a methanethiosulfonate moiety (-S(O₂)S-CH₃). Thiosulfonate esters like CEMTS are reactive intermediates in organic synthesis, often employed for introducing disulfide bonds or modifying biomolecules.

Properties

IUPAC Name |

2-chloroethoxy-methyl-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELOKLDGLNRJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl Methanethiosulfonate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 2-Chloroethyl Methanethiosulfonate on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl Methanethiosulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the chloroethyl group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed:

Nucleophilic Substitution: The major products are typically thioethers or amines, depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones can be formed.

Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

2-Chloroethyl Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for modifying thiol groups in proteins and other biomolecules.

Biology: Employed in studies involving protein-protein interactions and enzyme activity.

Medicine: Investigated for its potential use in drug development and as a tool for studying disease mechanisms.

Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials.

Mechanism of Action

The primary mechanism of action of 2-Chloroethyl Methanethiosulfonate involves its ability to alkylate thiol groups in proteins. This alkylation process modifies the structure and function of the target proteins, which can affect various biochemical pathways.

Comparison with Similar Compounds

Research Findings :

- Nitrosoureas exhibit biphasic plasma degradation (half-life: 5 min initial, 1 hr secondary) and cross the blood-brain barrier effectively .

- Their antileukemic activity depends on alkylation (DNA damage) and carbamoylation (protein inactivation), with therapeutic index influenced by solubility and stability .

Chlorosulfates (e.g., Chloromethyl Chlorosulfate)

Structural Similarities : Both contain sulfonate groups and reactive chlorine atoms.

Key Differences : Chlorosulfates lack the thioether linkage and exhibit higher electrophilicity.

Research Implications :

- Chlorosulfates are restricted to controlled industrial/laboratory settings due to high reactivity and corrosivity, whereas CEMTS may have niche biochemical applications.

Methanesulfonates (e.g., 2-Methoxyethyl Methanesulfonate)

Structural Similarities: Both contain sulfonate esters.

Research Implications :

- Methanesulfonates are less toxic but also less biologically active compared to CEMTS, which may exhibit broader reactivity.

Thioethers (e.g., 1,4-Bis(2-Chloroethylthio)butane)

Structural Similarities : Both contain 2-chloroethylthio (-S-CH₂CH₂Cl) groups.

Key Differences : Thioethers lack sulfonate groups, altering solubility and reactivity.

Research Findings :

- Thioethers with multiple chloroethyl groups are potent alkylators but suffer from systemic toxicity, whereas CEMTS’s sulfonate group may mitigate non-specific reactions.

Biological Activity

2-Chloroethyl Methanethiosulfonate (CEMS) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Chloroethyl Methanethiosulfonate is an alkylating agent characterized by its ability to form covalent bonds with nucleophilic sites in biological molecules, particularly DNA. Its structure allows it to act as a potent cytotoxic agent, which is crucial for its application in cancer therapy.

The primary mechanism by which CEMS exerts its effects is through the alkylation of DNA. This process leads to the formation of DNA adducts, which can result in DNA strand breaks and ultimately trigger cell death via apoptosis. The compound's reactivity with nucleophiles, particularly thiol groups in proteins and nucleic acids, enhances its cytotoxic potential.

Antitumor Activity

CEMS has been shown to possess significant antitumor activity across various cancer models. Notably:

- In Vivo Studies : Research indicates that CEMS is highly effective against P388 leukemia in murine models. In one study, mice treated with CEMS at a dosage of 50 mg/kg exhibited a survival rate of over 30 days, with approximately 37% surviving beyond 60 days .

- Cell Line Studies : In vitro studies demonstrated that CEMS exhibits moderate antiproliferative activity against various cancer cell lines, including HCT-116 colon carcinoma cells .

Comparative Efficacy

When compared to other alkylating agents, CEMS shows distinct advantages:

| Compound | Activity Against P388 Leukemia | Toxicity Level |

|---|---|---|

| 2-Chloroethyl Methanethiosulfonate | High | Moderate |

| 2-Fluoroethyl Methanethiosulfonate | High | Higher than CEMS |

| Ethyl Methanesulfonate | Moderate | Low |

This table illustrates that while CEMS is highly active against leukemia, it maintains a lower toxicity profile compared to other similar compounds.

Case Studies

- Study on DNA Damage : A study investigating the cytotoxicity of CEMS revealed that it induces significant DNA damage in BE (Mer-) cell lines compared to HT-29 (Mer+) colon carcinoma cells. This differential sensitivity highlights the potential for tailored therapeutic strategies based on tumor genetics .

- Mechanistic Insights : Further research into the compound's interaction with the STAT3 signaling pathway has shown that methanethiosulfonate derivatives can inhibit STAT3 activity, which is often dysregulated in cancers. This suggests a dual mechanism where CEMS not only damages DNA but also interferes with critical signaling pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.